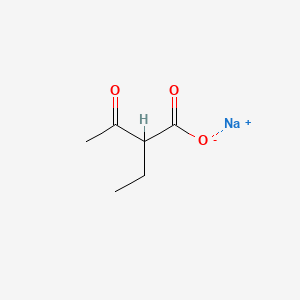

Sodium 2-ethylacetoacetate

Description

Contextualization as an Active Methylene (B1212753) Compound

The reactivity of sodium 2-ethylacetoacetate is best understood by first examining its parent compound, ethyl acetoacetate (B1235776), in the context of active methylene compounds. quora.comslideshare.net Active methylene compounds are characterized by a methylene group (-CH2-) positioned between two electron-withdrawing groups. quora.comegyankosh.ac.in In the case of ethyl acetoacetate, these are a ketone and an ester group. quora.comslideshare.net This structural arrangement significantly increases the acidity of the methylene protons. egyankosh.ac.in

The presence of two electron-withdrawing groups delocalizes the negative charge that results from deprotonation, thereby stabilizing the resulting carbanion. quora.com This stabilized carbanion, or enolate, is a key reactive intermediate. orgosolver.comfiveable.me The formation of this enolate from an active methylene compound like ethyl acetoacetate is a fundamental principle that underpins its synthetic utility. masterorganicchemistry.com

Historical Development of Acetoacetic Ester Chemistry

The journey to understanding the chemistry of compounds like this compound began in the 19th century. In 1863, Geuther reported that the reaction of sodium with ethyl acetate (B1210297) produced a new substance. yale.edu This was a pivotal moment in the development of what would become known as the acetoacetic ester synthesis. yale.edubritannica.com

Initially, the structure of the product was a subject of debate. Frankland and Duppa proposed a ketonic structure for what they termed "acetoacetic ester," a view that eventually gained acceptance over Geuther's proposed enolic form. yale.edu A significant advancement came in 1887 when Ludwig Claisen demonstrated that sodium ethoxide, not sodium metal itself, was the true condensing agent in these reactions. yale.edu This discovery was crucial in elucidating the mechanism of the Claisen condensation, a fundamental reaction for the synthesis of β-keto esters like ethyl acetoacetate. egyankosh.ac.inyale.edu The acetoacetic ester synthesis provides a versatile method for preparing ketones and other derivatives through the alkylation of the active methylene group. wikipedia.org

Fundamental Reactivity Principles of Stabilized Enolates

Enolates are resonance-stabilized anions that are crucial nucleophiles in organic chemistry. orgosolver.com They are formed by the deprotonation of the α-carbon adjacent to a carbonyl group. orgosolver.comjove.com The resulting negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group, which imparts significant stability. jove.comlibretexts.org This resonance stabilization makes the α-protons more acidic than typical C-H bonds. jove.com

The stability of an enolate is influenced by several factors, including the nature of the substituents. fiveable.me In the case of acetoacetic esters, the presence of a second carbonyl group further stabilizes the enolate through extended conjugation. fiveable.me This increased stability makes the enolate less reactive but more thermodynamically favored. fiveable.me

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. libretexts.orglibretexts.org While reactions at the oxygen are possible, reactions at the α-carbon are more common, leading to the formation of a new carbon-carbon bond and an α-substituted carbonyl compound. libretexts.orglibretexts.org This is partly due to the thermodynamic stability of the carbon-oxygen double bond in the final product. libretexts.orglibretexts.org The nucleophilic character of enolates allows them to participate in a wide array of reactions, including nucleophilic additions and substitutions, making them indispensable tools in the synthesis of complex organic molecules. orgosolver.com

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C8H12NaO3 | 186.17 ontosight.ai |

| Ethyl acetoacetate | C6H10O3 | 130.14 nih.gov |

| Acetoacetic acid | C4H6O3 | Not applicable (unstable) wikipedia.org |

| Sodium ethoxide | C2H5NaO | 68.05 |

| Ethyl acetate | C4H6O2 | 88.11 |

Table 2: Key Reactions Involving Acetoacetic Esters

| Reaction Name | Description | Key Reagents |

| Claisen Condensation | Self-condensation of an ester to form a β-keto ester. egyankosh.ac.in | Sodium ethoxide yale.edugoogleapis.com |

| Acetoacetic Ester Synthesis | Alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation to form a ketone. wikipedia.org | Base, Alkyl halide, Acid, Heat masterorganicchemistry.com |

| Alkylation of Enolates | Reaction of an enolate with an electrophile (e.g., alkyl halide) to form a new C-C bond. googleapis.com | Enolate, Alkyl halide |

| Hydrolysis and Decarboxylation | Conversion of an alkylated acetoacetic ester to a ketone. wikipedia.org | Aqueous acid and heat masterorganicchemistry.com |

List of Compound Names

this compound

Ethyl acetoacetate

Sodium ethoxide

Ethyl acetate

Acetoacetic acid

Acetone

Carbon dioxide

Ethyl 2-ethylacetoacetate

β-keto ester

Alkyl halide

Ketone

Carboxylic acid

Structure

3D Structure of Parent

Properties

CAS No. |

71648-25-4 |

|---|---|

Molecular Formula |

C6H9NaO3 |

Molecular Weight |

152.12 g/mol |

IUPAC Name |

sodium;2-ethyl-3-oxobutanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-3-5(4(2)7)6(8)9;/h5H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

DCZNCNBYKPIZRQ-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C(=O)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Ethylacetoacetate and Its Precursors

Preparation of Ethyl Acetoacetate (B1235776) as a Foundational Precursor

Ethyl acetoacetate (EAA) is a key organic intermediate widely used in the synthesis of a variety of compounds. britannica.com Its preparation is a cornerstone of organic synthesis, with the Claisen condensation being the most traditional and widely studied route.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to produce a β-keto ester. blogspot.comwikipedia.org Specifically, the self-condensation of ethyl acetate (B1210297) is the classic method for producing ethyl acetoacetate. libretexts.orgopenstax.org The reaction involves the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule, followed by the elimination of an alkoxide. wikipedia.orglibretexts.org

Another significant industrial method for producing ethyl acetoacetate involves the treatment of diketene (B1670635) with ethanol (B145695). wikipedia.orgchemicalbook.comquora.com This pathway is often favored in large-scale manufacturing due to its high efficiency. For instance, a process described involves adding diketene to absolute ethanol in the presence of concentrated sulfuric acid and heating the mixture, resulting in yields as high as 95%. chemicalbook.com

| Method | Reactants | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Claisen Condensation | Ethyl Acetate, Sodium | Long reaction times (~20 hours) | 55-80% | google.com |

| Modified Claisen | Ethyl Acetate, Dry Sodium Ethoxide | Superatmospheric pressure, 100-110°C | High (e.g., 97%) | google.comgoogle.com |

| Diketene Route | Diketene, Ethanol | Sulfuric acid catalyst, 125°C | ~95% | chemicalbook.com |

The preparation of ethyl acetoacetate via the Claisen condensation is a classic laboratory procedure. wikipedia.orgchemicalbook.com A typical lab synthesis involves reacting ethyl acetate with sodium metal. chemistry-online.comorgsyn.org The ethyl acetate used must be free of water and typically contains a small percentage of ethanol to initiate the reaction by forming sodium ethoxide in situ. orgsyn.orgyoutube.com The mixture is heated to reflux until all the sodium has dissolved, which can take several hours. chemistry-online.comorgsyn.org After the reaction, the mixture is acidified, and the ethyl acetoacetate is isolated and purified by fractional distillation under reduced pressure. blogspot.comyoutube.com

Optimization studies have been conducted to improve the efficiency of this laboratory synthesis. One study focused on using sodium ethoxide as a catalyst and varied parameters such as temperature, molar ratios of reactants, and reaction time. aip.org The optimal conditions were found to be a temperature of 82°C with a 2:1:1 molar ratio of ethyl acetate, ethanol, and sodium metal, respectively, for a duration of 2 hours, achieving a yield of 91.55%. aip.org

| Base/Catalyst | Reactants | Reaction Time | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Metal | Ethyl Acetate, Sodium | ~1.5-3 hours | Reflux, atmospheric pressure | 25-29% | orgsyn.orgyoutube.com |

| Sodium Ethoxide | Ethyl Acetate, Ethanol, Sodium | 2 hours | Reflux at 82°C | 91.55% | aip.org |

While strong bases like sodium ethoxide are often used in stoichiometric amounts because they are consumed in the final deprotonation step that drives the equilibrium, they are mechanistically catalysts for the initial condensation. wikipedia.orgopenstax.org The classical Claisen condensation requires at least one full equivalent of base to deprotonate the resulting β-keto ester, which is more acidic than the starting materials, thus shifting the reaction equilibrium toward the product. openstax.org Bases capable of effecting this condensation include sodium alkoxides, sodium amide, and sodium hydride. wikipedia.orgresearchgate.net

More recently, greener and more sustainable catalytic methods have been explored. An eco-friendly approach utilizes lipase-catalyzed transesterification. In one study, Candida antarctica lipase (B570770) B (CALB) was used as a biocatalyst for the reaction between ethyl acetate and acetylacetone (B45752) to produce ethyl acetoacetate. This enzymatic method achieved a 93% yield under ambient conditions, offering advantages such as improved atom economy, reduced hazardous waste, and lower energy consumption compared to the traditional Claisen condensation.

Beyond the Claisen condensation, the primary alternative route for synthesizing ethyl acetoacetate, particularly in industrial settings, is the reaction of diketene with ethanol. wikipedia.orgquora.com This process is highly effective and provides high yields of the final product. chemicalbook.com The reaction is typically catalyzed by an acid, such as sulfuric acid, or can be promoted by other catalysts.

Another area of related synthesis involves the formation of the precursor, ethyl acetate. It can be produced through the Fischer esterification of ethanol and acetic acid, often catalyzed by an acid like sulfuric acid. youtube.com An alternative synthesis of ethyl acetate involves the reaction of ethanol with acetic anhydride (B1165640) in the presence of ion exchange resins as catalysts, which can be a faster method than using acetic acid. researchgate.net

Claisen Condensation Routes for Ethyl Acetoacetate Synthesis

Formation of Sodium 2-Ethylacetoacetate (Enolate)

The formation of the target compound, this compound, is achieved through the acetoacetic ester synthesis, which begins with ethyl acetoacetate. pearson.comwikipedia.org This synthesis is a versatile method for preparing ketones and other substituted compounds. wordpress.com

The process involves two main steps:

Deprotonation: Ethyl acetoacetate is first deprotonated at the α-carbon (the carbon between the two carbonyl groups) using a strong base. wikipedia.org The hydrogens on this methylene (B1212753) group are particularly acidic due to the resonance stabilization of the resulting enolate anion. wordpress.com A common base for this purpose is sodium ethoxide (NaOEt), which creates the sodium enolate of ethyl acetoacetate. pearson.com

CH₃C(O)CH₂CO₂Et + NaOEt ⇌ [CH₃C(O)CHCO₂Et]⁻Na⁺ + EtOH

Alkylation: The resulting sodium enolate of ethyl acetoacetate is a potent nucleophile. It can then be alkylated by reacting it with an alkyl halide. wikipedia.org To synthesize ethyl 2-ethylacetoacetate, an ethyl halide such as ethyl bromide (CH₃CH₂Br) is used. The enolate attacks the ethyl bromide in a nucleophilic substitution reaction (Sₙ2) to form a new carbon-carbon bond. pearson.com

[CH₃C(O)CHCO₂Et]⁻Na⁺ + CH₃CH₂Br → CH₃C(O)CH(CH₂CH₃)CO₂Et + NaBr

The product of this reaction is ethyl 2-ethylacetoacetate. This β-keto ester still possesses an acidic α-hydrogen. Therefore, it can be subsequently deprotonated by a strong base (like sodium ethoxide or sodium hydride) to form the corresponding sodium enolate, which is this compound. wikipedia.org

CH₃C(O)CH(CH₂CH₃)CO₂Et + NaH → [CH₃C(O)C(CH₂CH₃)CO₂Et]⁻Na⁺ + H₂

This final sodium salt is itself a stable intermediate that can be used in further synthetic transformations.

In Situ Generation and Utilization Protocols

In synthetic organic chemistry, sodium enolates like this compound are almost exclusively generated in situ and used immediately in a subsequent reaction without isolation. orgsyn.org This approach is efficient and avoids the decomposition of the reactive intermediate.

A typical protocol involves the slow addition of one equivalent of a sodium base (e.g., sodium hydride) to a solution of the precursor, ethyl 2-ethylacetoacetate, in a dry, aprotic solvent such as THF at a controlled temperature. After the deprotonation is complete, indicated by the cessation of hydrogen gas evolution in the case of NaH, a solution of an electrophile (e.g., an alkyl halide) is added directly to the reaction mixture. This allows the nucleophilic enolate to react, forming a new carbon-carbon bond. For instance, the in situ generation of this compound followed by the addition of benzyl (B1604629) bromide would yield ethyl 2-benzyl-2-ethylacetoacetate, a dialkylated β-keto ester. youtube.com This methodology highlights the utility of this compound as a key intermediate for constructing more complex molecular architectures.

Elucidation of Reaction Mechanisms and Reactivity Patterns

Enolate Ion Reactivity and Resonance Stabilization

The reactivity of sodium 2-ethylacetoacetate is fundamentally governed by the structure and properties of its corresponding anion, the 2-ethylacetoacetate enolate. This enolate is generated by the deprotonation of the α-hydrogen of ethyl acetoacetate (B1235776), a hydrogen atom positioned between two carbonyl groups. libretexts.orglibretexts.org This positioning significantly increases its acidity compared to typical esters, allowing for facile enolate formation with bases like sodium ethoxide. libretexts.orgmasterorganicchemistry.com

Once formed, the 2-ethylacetoacetate anion is a potent nucleophile. Its nucleophilicity stems from the presence of a negative charge that is delocalized across the oxygen and α-carbon atoms through resonance. pearson.comfiveable.mecolorado.edu This delocalization results in a resonance-stabilized anion, which can be depicted as a hybrid of two main resonance structures: an α-keto carbanion and a vinylic alkoxide. openstax.org

This dual nature makes the enolate an ambident nucleophile , meaning it can react with electrophiles at two distinct sites: the α-carbon or the carbonyl oxygen. fiveable.meopenstax.orglibretexts.org While both reaction pathways are possible, reactions at the α-carbon are generally more common, leading to the formation of a new carbon-carbon bond and an α-substituted carbonyl compound. masterorganicchemistry.comopenstax.org The enhanced reactivity of enolate ions compared to their neutral enol counterparts makes them exceptionally useful intermediates in organic synthesis for forming C-C bonds. openstax.org

The ambident nucleophilicity of the this compound enolate presents a challenge of regioselectivity in alkylation reactions. The reaction with an electrophile (e.g., an alkyl halide) can result in either C-alkylation, forming a new carbon-carbon bond, or O-alkylation, yielding an enol ether. openstax.orgic.ac.uk The ratio of these two products is not arbitrary and can be controlled by carefully selecting reaction conditions. fiveable.meic.ac.uk

Computational chemistry has provided significant insights into the factors governing the C- versus O-alkylation pathways. Density Functional Theory (DFT) calculations, such as those at the B3LYP/6-311+G(d,p) level, have been employed to investigate the alkylation of the ethyl acetoacetate anion with various ethyl halides (C₂H₅X, where X = F, Cl, Br, I). researchgate.net

These studies reveal that the reaction's outcome is a delicate balance of kinetic and thermodynamic factors. researchgate.net The activation energies for O-alkylation are often lower than for C-alkylation, suggesting that the O-alkylated product is the kinetically favored product. However, the C-alkylated product is typically more stable thermodynamically. researchgate.net For instance, in the ethylation with ethyl chloride and ethyl bromide, the O-alkylated product is kinetically preferred, while with ethyl iodide, the C-alkylated product becomes the dominant outcome due to both kinetic and thermodynamic favorability. researchgate.net

| Electrophile | Reaction Site | Activation Energy (kJ/mol) | Product Stability (Relative Energy, kJ/mol) |

| Ethyl Chloride | O-Alkylation | 86.6 | -18.8 |

| C-Alkylation | 101.3 | -69.0 | |

| Ethyl Bromide | O-Alkylation | 80.3 | -21.3 |

| C-Alkylation | 88.7 | -71.5 | |

| Ethyl Iodide | O-Alkylation | 83.3 | -13.4 |

| C-Alkylation | 78.2 | -63.6 | |

| This table presents simplified computational data adapted from studies on the ethylation of the ethyl acetoacetate anion, illustrating the interplay between kinetic (activation energy) and thermodynamic (product stability) control. researchgate.net |

In the laboratory, the C- versus O-alkylation ratio is manipulated by several key experimental parameters. The principles of Hard and Soft Acids and Bases (HSAB) are often invoked to predict the outcome. The oxygen atom of the enolate is considered a "hard" nucleophilic center, while the α-carbon is "soft". koreascience.kr Consequently, hard electrophiles tend to react at the oxygen (O-alkylation), whereas soft electrophiles favor reaction at the carbon (C-alkylation). koreascience.kr

The following factors are crucial for controlling the regioselectivity:

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) leave the oxygen atom of the enolate highly exposed and reactive, thus favoring O-alkylation. In contrast, polar protic solvents (e.g., ethanol) solvate the oxygen atom through hydrogen bonding, hindering its reactivity and promoting C-alkylation. ic.ac.uk

Metal Counter-ion: The nature of the cation (e.g., Na⁺, Li⁺, K⁺) influences the enolate's aggregation state and reactivity. Smaller, more coordinating cations like Li⁺ can chelate with the oxygen atoms, sterically blocking the O-position and directing electrophiles to the α-carbon. libretexts.orgquimicaorganica.org Larger, less coordinating cations like K⁺ leave the oxygen more accessible, increasing the proportion of O-alkylation. ic.ac.uk

Electrophile and Leaving Group: As predicted by the HSAB principle, soft electrophiles like methyl iodide (CH₃I) strongly favor C-alkylation. ic.ac.uk Harder electrophiles, such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl), react almost exclusively at the oxygen. The nature of the leaving group on the alkylating agent also plays a role, with better leaving groups often increasing the rate of the kinetically favored O-alkylation.

| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |

| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMSO) | Solvation of the oxygen atom hinders its reactivity. ic.ac.uk |

| Counter-ion | Small, coordinating (e.g., Li⁺) | Large, non-coordinating (e.g., K⁺) | Chelation blocks the oxygen site. ic.ac.ukquimicaorganica.org |

| Electrophile | Soft (e.g., R-I) | Hard (e.g., R₃SiCl) | HSAB principle: soft-soft and hard-hard interactions are favored. koreascience.kr |

| Temperature | Higher Temperatures | Lower Temperatures | Allows equilibration to the more stable thermodynamic product. |

C- versus O-Alkylation Selectivity in Enolate Reactions

Stereochemical Considerations in Reactions Involving this compound

When the α-carbon of the substituted acetoacetate becomes a stereocenter during a reaction, controlling the stereochemical outcome is a critical objective in synthesis. The planar, sp²-hybridized nature of the enolate intermediate means that any pre-existing chirality at the α-carbon is lost upon its formation. masterorganicchemistry.comlibretexts.org Therefore, subsequent reactions can, without intervention, lead to a racemic mixture of products. libretexts.org

Asymmetric synthesis provides strategies to overcome the formation of racemic mixtures by introducing a chiral influence that directs the reaction to favor one stereoisomer over the other. uwindsor.caddugu.ac.in A primary method for achieving this is the use of a chiral auxiliary. nih.govethz.ch

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. ddugu.ac.inethz.ch In the context of this compound, the ethyl ester group could be replaced with a chiral alcohol to form a chiral ester. This chiral auxiliary creates a sterically and electronically differentiated environment around the planar enolate. When the enolate reacts with an electrophile, the auxiliary blocks one face of the enolate more than the other, forcing the electrophile to approach from the less hindered side. ddugu.ac.in This process, known as diastereoselective alkylation, generates a new stereocenter with a predictable configuration relative to the auxiliary. masterorganicchemistry.com After the desired stereocenter has been created, the chiral auxiliary is cleaved and can often be recovered for reuse. ethz.ch

Well-known examples of chiral auxiliaries used in enolate chemistry include Evans' oxazolidinones and Oppolzer's sultams, which have been highly successful in guiding the stereoselective alkylation of various carbonyl compounds. nih.govresearchgate.net The application of this principle allows for the synthesis of enantiomerically enriched α-substituted β-keto esters, which are valuable building blocks for complex, biologically active molecules. nih.gov

Diastereoselective and Enantioselective Transformations

The enolate of this compound is a prochiral nucleophile, and its reactions with prochiral electrophiles can lead to the formation of new stereocenters. The control of stereoselectivity in these transformations is a key focus in modern organic synthesis. Methodologies to achieve this control are broadly categorized into diastereoselective and enantioselective approaches, often employing chiral auxiliaries or chiral catalysts, respectively.

Diastereoselective Strategies

Diastereoselective transformations typically involve the temporary attachment of a chiral auxiliary to the ethyl acetoacetate moiety. The inherent chirality of the auxiliary directs the approach of the electrophile to one face of the enolate, leading to a preference for one diastereomer of the product.

A common strategy involves the use of chiral oxazolidinones, such as those derived from amino acids. For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be acylated with the ethyl acetoacetate unit. The resulting N-acetyloxazolidinone can be deprotonated to form a chiral enolate. The alkylation of this enolate with various electrophiles proceeds with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance provided by the substituents on the chiral auxiliary, which shields one face of the enolate. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Research in this area has demonstrated the effectiveness of this approach. For example, the alkylation of the sodium enolate derived from an ethyl acetoacetate-based chiral N-acetyloxazolidinone with a range of alkyl halides has been shown to produce the corresponding alkylated products with high diastereomeric excess.

Table 1: Diastereoselective Alkylation of an Ethyl Acetoacetate-Derived Chiral N-Acetyloxazolidinone

Enantioselective Strategies

Enantioselective transformations utilize a chiral catalyst to create a chiral environment around the reacting species. This approach avoids the need to attach and remove a chiral auxiliary, making it more atom-economical. Both chiral metal complexes and organocatalysts have been successfully employed in enantioselective reactions involving the enolate of ethyl acetoacetate.

Catalytic Enantioselective Michael Additions: The conjugate addition of ethyl acetoacetate to α,β-unsaturated compounds, such as nitroolefins, is a powerful carbon-carbon bond-forming reaction. Chiral thiourea-based organocatalysts have proven effective in promoting this reaction with high enantioselectivity. The catalyst activates the nitroolefin through hydrogen bonding, while simultaneously interacting with the ethyl acetoacetate enolate, thereby directing the nucleophilic attack to a specific face of the electrophile. This dual activation model is key to achieving high levels of stereocontrol. Studies have shown that the reaction of ethyl acetoacetate with various substituted β-nitrostyrenes in the presence of a chiral thiourea (B124793) catalyst can afford the Michael adducts in good yields and with high enantiomeric excesses.

Table 2: Enantioselective Michael Addition of Ethyl Acetoacetate to Nitroolefins Catalyzed by a Chiral Thiourea

Catalytic Enantioselective Aldol-Type Reactions: The reaction of the silyl (B83357) dienolate derived from ethyl acetoacetate with aldehydes represents an important route to δ-hydroxy-β-keto esters. Chiral copper(II)-Tol-BINAP fluoride (B91410) complexes have been shown to catalyze this transformation with high levels of enantioselectivity. This process is believed to involve the catalytic generation of a chiral copper dienolate, which then reacts with the aldehyde. This method provides access to valuable chiral building blocks with high enantiomeric purity.

Table 3: Enantioselective Aldol-Type Reaction of an Ethyl Acetoacetate Silyl Dienolate with Aldehydes

These examples highlight the versatility of the enolate derived from this compound in asymmetric synthesis, providing pathways to a wide array of enantiomerically enriched molecules through both diastereoselective and enantioselective catalytic strategies.

Advanced Synthetic Applications and Derivatization Strategies

Acetoacetic Ester Synthesis: Alkylation and Subsequent Transformations

The acetoacetic ester synthesis is a versatile and well-established method for preparing α-substituted and α,α-disubstituted ketones. wikipedia.org The process begins with the deprotonation of ethyl acetoacetate (B1235776) at the α-carbon, which is acidic due to its position between two carbonyl groups (pKa ≈ 11). libretexts.orgucalgary.ca Treatment with a strong base, such as sodium ethoxide, quantitatively generates the corresponding sodium enolate, sodium ethyl acetoacetate. This enolate is a potent nucleophile and serves as the cornerstone for subsequent alkylation reactions. ucla.educhemicalnote.com

Mono-Alkylation and Di-Alkylation with Electrophiles

The nucleophilic carbanion generated from ethyl acetoacetate can react with a range of electrophiles to form new carbon-carbon bonds at the α-position. libretexts.org The reaction can be controlled to introduce one or two substituent groups, leading to mono- or di-alkylated products, respectively. wikipedia.orgjove.com

The most common application of the acetoacetic ester enolate is its reaction with alkyl halides. The enolate attacks the electrophilic carbon of the alkyl halide in a classic S_N2 reaction, displacing the halide and forming a mono-alkylated β-keto ester. jove.comlibretexts.org This reaction is most efficient with primary and secondary alkyl halides. libretexts.org Tertiary halides are not suitable as they tend to undergo elimination reactions. libretexts.org

If a second substituent is desired, the mono-alkylated product can be treated again with a strong base to remove the remaining acidic α-hydrogen, followed by the addition of a second alkyl halide. chemicalnote.comjove.com This second electrophile can be the same as or different from the first, allowing for the synthesis of a wide array of complex ketones. ucalgary.ca

Table 1: Examples of Mono- and Di-Alkylation of Ethyl Acetoacetate with Alkyl Halides

| Starting Material | Base | Alkylating Agent(s) | Product |

| Ethyl acetoacetate | Sodium ethoxide | 1-Bromobutane | Ethyl 2-acetylhexanoate |

| Ethyl acetoacetate | Sodium ethoxide | Benzyl (B1604629) bromide | Ethyl 2-acetyl-3-phenylpropanoate |

| Ethyl 2-acetylhexanoate | Sodium ethoxide | Bromoethane | Ethyl 2-acetyl-2-ethylhexanoate |

Beyond simple alkyl halides, the enolate of ethyl acetoacetate can react with other types of electrophiles. A notable example is its reaction with acyl chlorides. This reaction introduces an acyl group at the α-position, leading to the formation of a β,δ-diketo ester. libretexts.org This process follows the same fundamental pattern of enolate formation followed by nucleophilic attack on the electrophile. libretexts.org

In another variation, alkylation has been demonstrated using aliphatic esters, such as isopropyl acetate (B1210297), in the presence of a Lewis acid like boron trifluoride. acs.org In this case, the Lewis acid activates the ester, facilitating the release of a carbocation which then acts as the electrophile for the acetoacetic ester enolate. acs.org

Hydrolytic Pathways of Alkylated Acetoacetic Esters

Once the desired alkyl or acyl groups have been introduced at the α-position, the resulting substituted β-keto ester is typically hydrolyzed to yield the final product. The conditions of the hydrolysis and subsequent workup determine whether the final product is a ketone or a carboxylic acid.

The most common pathway in the acetoacetic ester synthesis is ketonic hydrolysis. wikipedia.org The alkylated β-keto ester is treated with dilute aqueous acid (e.g., H₂SO₄, HCl) and heated. libretexts.org This process involves two key steps: first, the acid-catalyzed hydrolysis of the ester group to a carboxylic acid, forming a β-keto acid intermediate. ucla.edujove.com Second, upon heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) to produce an enol, which quickly tautomerizes to the more stable ketone product. libretexts.orgjove.com This sequence provides a powerful method for the synthesis of monosubstituted or disubstituted acetones. wikipedia.org

Table 2: Ketonic Hydrolysis of Alkylated Acetoacetic Esters

| Alkylated Ester | Conditions | Final Ketone Product |

| Ethyl 2-acetylhexanoate | H₃O⁺, Heat | 2-Heptanone |

| Ethyl 2-acetyl-3-phenylpropanoate | H₃O⁺, Heat | 4-Phenyl-2-butanone |

| Ethyl 2-acetyl-2-ethylhexanoate | H₃O⁺, Heat | 3-Ethyl-2-heptanone |

While the acetoacetic ester synthesis is primarily known for producing ketones, the intermediate formed during the hydrolysis step is a carboxylic acid. Specifically, the hydrolysis of the alkylated ethyl acetoacetate derivative under acidic or basic conditions first yields a substituted β-keto acid. ucalgary.caucla.edu

Mechanistic Variations and Scope of Acetoacetic Ester Synthesis

The classical acetoacetic ester synthesis provides a robust method for the preparation of methyl ketones by alkylating the α-carbon of ethyl acetoacetate, followed by hydrolysis and decarboxylation. The process begins with the deprotonation of the α-carbon by a suitable base, typically sodium ethoxide, to form the resonance-stabilized sodium enolate. This nucleophile then attacks an electrophile, most commonly an alkyl halide, in an SN2 reaction. Subsequent heating in acidic aqueous conditions hydrolyzes the ester to a β-keto acid, which readily undergoes decarboxylation to yield the final ketone product. openochem.orgchemistrysteps.com

A significant mechanistic variation involves the generation of a dianion, which alters the regioselectivity of the alkylation. Ethyl acetoacetate is diprotic; the α-methylene protons are most acidic (pKa ≈ 11 in DMSO), but the terminal γ-methyl protons can also be removed by a very strong base (pKa ≈ 20 in DMSO). By using two equivalents of a strong base—typically sodium hydride (NaH) to remove the first proton, followed by a stronger organolithium base like n-butyllithium (BuLi) at low temperatures—a dianion is formed. wikipedia.org In this species, the terminal γ-carbon bears a greater negative charge and is more nucleophilic. Consequently, subsequent alkylation occurs selectively at the γ-position, leading to the synthesis of elongated ketone structures that are inaccessible through the standard monoanion pathway. wikipedia.orgorganic-chemistry.org

The scope of the acetoacetic ester synthesis is largely defined by the electrophile used in the alkylation step. The reaction is most efficient with primary alkyl halides and methyl halides, which are excellent substrates for the SN2 reaction. Secondary halides can be used but often result in lower yields due to competing E2 elimination reactions. Tertiary alkyl halides are generally unsuitable as they almost exclusively undergo elimination. Other electrophiles, such as acyl chlorides, can also be used to C-acylate the enolate, leading to 1,3,5-triketone systems after hydrolysis and decarboxylation are omitted.

| Parameter | Variation | Outcome | Typical Reagents |

| Enolate Formation | Standard (Monoanion) | α-Alkylation | 1 eq. NaOEt or NaH |

| Dianion Formation | γ-Alkylation | 1 eq. NaH, then 1 eq. n-BuLi | |

| Electrophile | Primary Alkyl Halide | High yield of SN2 product | R-CH2-Br, R-CH2-I |

| Secondary Alkyl Halide | Mixture of SN2 and E2 products | R2-CH-Br | |

| Tertiary Alkyl Halide | E2 elimination product predominates | R3-C-Br | |

| Acyl Halide | C-Acylation | R-COCl |

Cyclization Reactions Initiated by Sodium 2-Ethylacetoacetate

The dual functionality of the acetoacetate framework, combining a nucleophilic enolate with electrophilic carbonyl groups, makes it an exceptionally versatile precursor for a multitude of cyclization reactions. This capability is central to its role in constructing complex carbocyclic and heterocyclic scaffolds.

Annulation Strategies for Carbocyclic Ring Systems

Annulation, the process of building a new ring onto an existing structure, is a powerful strategy in organic synthesis. This compound is a classic nucleophile used in the Robinson annulation , a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.comlibretexts.org

In this sequence, the sodium enolate of ethyl acetoacetate acts as the Michael donor, performing a conjugate 1,4-addition to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone or a chalcone. uliege.bersc.org This initial step forms a 1,5-dicarbonyl intermediate. Under the basic reaction conditions, this intermediate is deprotonated to form a new enolate, which then undergoes an intramolecular aldol condensation, cyclizing to form a six-membered β-hydroxy ketone. A final dehydration (elimination) step, often promoted by heat, yields a substituted cyclohexenone derivative. uliege.bescribd.com The Robinson annulation is a cornerstone of steroid and terpene synthesis due to its reliability in forming fused six-membered rings. libretexts.orguliege.be

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | This compound + α,β-Unsaturated Ketone | 1,5-Dicarbonyl Adduct |

| 2 | Aldol Condensation | Intramolecular cyclization of the 1,5-dicarbonyl adduct | β-Hydroxy Ketone (Cyclic) |

| 3 | Dehydration | Elimination of water | α,β-Unsaturated Cyclohexenone |

Heterocyclic Synthesis as a Core Application

The synthesis of heterocyclic compounds is a major application of ethyl acetoacetate chemistry, leveraging the reactivity of its 1,3-dicarbonyl motif to react with various dinucleophiles or to participate in multi-component reactions.

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a classic multi-component reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. The reaction typically involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), and two equivalents of a β-ketoester, such as ethyl acetoacetate. The mechanism involves the initial formation of an enamine from one molecule of ethyl acetoacetate and ammonia, and a Knoevenagel condensation product from the aldehyde and the second molecule of ethyl acetoacetate. These two intermediates then combine in a Michael-type addition, followed by cyclization and dehydration to yield a 1,4-dihydropyridine (B1200194). Subsequent oxidation furnishes the aromatic pyridine ring.

Pyrimidine (B1678525) Synthesis: The Biginelli reaction is another powerful multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. This acid-catalyzed, one-pot condensation brings together an aldehyde, urea (B33335) (or thiourea), and ethyl acetoacetate. researchgate.netbu.edu.eg The reaction proceeds through a series of bimolecular steps, ultimately leading to the formation of the pyrimidine core, a scaffold found in many biologically active molecules. researchgate.net

Pyrrole (B145914) Synthesis: The Knorr pyrrole synthesis is a condensation reaction between an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. In its original form, the reaction utilizes two equivalents of ethyl acetoacetate. One equivalent is converted to an α-aminoacetoacetate in situ (via nitrosation followed by reduction with zinc dust in acetic acid). This intermediate then condenses with a second molecule of ethyl acetoacetate. The ensuing cyclization and dehydration steps lead to the formation of a highly substituted pyrrole ring.

Furan (B31954) Synthesis: The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. While ethyl acetoacetate is not a direct precursor in the cyclization step, it is a critical starting material for synthesizing the required 1,4-dicarbonyl precursors. For example, the enolate of ethyl acetoacetate can be reacted with an α-haloketone. The resulting product, after hydrolysis and decarboxylation of the β-ketoester moiety, yields the necessary 1,4-diketone, which can then be cyclized to a furan.

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In this reaction, ethyl acetoacetate reacts with hydrazine (or a substituted hydrazine like phenylhydrazine) under acidic or basic conditions. The reaction proceeds via condensation of the hydrazine with both carbonyl groups of the β-ketoester, followed by cyclization and dehydration to yield a pyrazolone, a common tautomeric form of hydroxypyrazoles.

Synthesis of Other Heterocyclic Compounds

The reactivity of this compound extends to the synthesis of a wide array of heterocyclic compounds beyond the more common examples. Its ability to act as a 1,3-dicarbonyl synthon makes it an invaluable precursor for constructing various ring systems.

One notable application is in the synthesis of pyranopyrazoles . These fused heterocyclic systems can be efficiently prepared through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, hydrazine hydrate (B1144303), and ethyl acetoacetate (which forms the sodium salt in situ in the presence of a base). nih.govresearchgate.nettandfonline.comsemanticscholar.orgresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps. The use of a mild base like sodium benzoate (B1203000) in water highlights the green chemistry aspects of this methodology. semanticscholar.org

Another significant application is in the synthesis of quinolines . The sodium enolate of ethyl acetoacetate can react with isatoic anhydrides in a modified Coppola quinoline (B57606) synthesis. nih.govresearchgate.net This reaction involves the nucleophilic attack of the enolate on the anhydride (B1165640), followed by cyclization and dehydration to afford substituted 4-hydroxy-2-methylquinolines. This method offers an advantage by using sodium hydroxide (B78521) to generate the enolate, avoiding the use of sodium hydride. nih.govresearchgate.net Furthermore, various quinoline derivatives have been synthesized in good yields by reacting anilines with ethyl acetoacetate under different catalytic conditions. acs.org

The Hantzsch synthesis of dihydropyridines also represents a classic application where this compound (or its precursor, ethyl acetoacetate, with a nitrogen source) is a key component. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester like ethyl acetoacetate, and a nitrogen donor such as ammonia or ammonium acetate. beilstein-journals.orgwikipedia.orgfrontiersin.orgscite.ainih.govthermofisher.com The reaction leads to the formation of 1,4-dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.

| Heterocycle | Reactants | Catalyst/Conditions | Yield (%) | Reference(s) |

| Pyrano[2,3-c]pyrazole | Benzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Sodium Benzoate, Water, RT | 92 | semanticscholar.org |

| 4-Hydroxy-2-methylquinoline | Isatoic Anhydride, Ethyl Acetoacetate | Sodium Hydroxide, DMA, 80 °C | 75-85 | nih.govresearchgate.net |

| 1,4-Dihydropyridine | Benzaldehyde, Ethyl Acetoacetate (2 equiv.), Ammonium Acetate | Zeolite, Reflux | 90 | ijstm.com |

Condensation Reactions Beyond Alkylation

While alkylation reactions of this compound are fundamental, its synthetic utility is greatly expanded through a variety of other condensation reactions. These transformations allow for the introduction of more complex substituents and the construction of intricate molecular frameworks.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds. The enolate of ethyl acetoacetate readily participates in Knoevenagel condensations with various aromatic aldehydes. The resulting products, α,β-unsaturated ketoesters, are valuable intermediates for further synthetic transformations. These reactions are often catalyzed by weak bases.

| Aldehyde | Product | Catalyst | Solvent | Reference(s) |

| Benzaldehyde | Ethyl 2-acetylcinnamate | Piperidine | Ethanol (B145695) | nih.gov |

| Substituted Benzaldehydes | Substituted Ethyl 2-acetylcinnamates | - | - | nih.gov |

The Michael addition is the conjugate 1,4-addition of a nucleophile, such as the enolate of ethyl acetoacetate, to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds. This compound serves as an excellent Michael donor due to the stability of its enolate. It can add to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles.

A classic example is the reaction with chalcones (1,3-diaryl-2-propen-1-ones). The addition of ethyl acetoacetate to chalcones in the presence of a base like sodium hydroxide can lead to the formation of cyclohexenone derivatives through a tandem Michael addition and intramolecular aldol condensation. researchgate.netnih.govrsc.org

| Michael Acceptor | Michael Donor | Base | Product Type | Reference(s) |

| Chalcone | Ethyl Acetoacetate | Sodium Hydroxide | Cyclohexenone derivative | researchgate.net |

| α,β-Unsaturated Ketone | Ethyl Acetoacetate | Sodium Ethoxide | 1,5-Dicarbonyl compound | researchgate.net |

This compound is a key participant in a variety of multicomponent and cascade (also referred to as domino or tandem) reactions, which allow for the rapid assembly of complex molecules in a single synthetic operation. These reactions are highly efficient as they minimize the number of synthetic steps and purification procedures.

A prominent example is the tandem Knoevenagel condensation-Michael addition reaction. In this sequence, an aldehyde first undergoes a Knoevenagel condensation with a reactive methylene (B1212753) compound. The resulting α,β-unsaturated product then acts as a Michael acceptor for the addition of a nucleophile, such as the enolate of ethyl acetoacetate, all in the same pot. This strategy has been employed for the synthesis of various substituted pyrazole derivatives. nih.govacademie-sciences.frdntb.gov.uarsc.orgacs.org

Furthermore, domino Knoevenagel-hetero-Diels-Alder reactions represent a powerful strategy for the synthesis of complex heterocyclic systems like dihydropyrans. iupac.orgresearchgate.net In this sequence, the initial Knoevenagel adduct, a 1-oxa-1,3-butadiene, undergoes an intramolecular or intermolecular hetero-Diels-Alder reaction. While these reactions often involve 1,3-dicarbonyl compounds in general, the principles are directly applicable to this compound.

The synthesis of highly substituted piperidines can be achieved through a pseudo-five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, showcasing another facet of multicomponent reactions involving this versatile reagent. researchgate.net

| Reaction Type | Reactants | Product Type | Reference(s) |

| Tandem Knoevenagel-Michael | Phenylhydrazine, Acetoacetate derivatives, Arylaldehydes | 4,4'-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | rsc.org |

| Pseudo-Five-Component Reaction | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Substituted Piperidines | researchgate.net |

| Domino Knoevenagel-Hetero-Diels-Alder | Aldehyde, 1,3-Dicarbonyl Compound, Dienophile | Dihydropyrans | iupac.orgresearchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Studies on Enolate Stability and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure and stability of the enolate of ethyl acetoacetate (B1235776). The negative charge in the enolate is not localized on a single atom but is delocalized across the oxygen and alpha-carbon atoms through resonance, which is a key factor in its stability. wikipedia.org

Computational studies on related systems have explored the factors influencing the stability of different enolate forms. For unsymmetrical ketones, the formation of kinetic versus thermodynamic enolates is a critical concept. wikipedia.orgbham.ac.uk The kinetic enolate is formed faster by removing the more accessible, less sterically hindered alpha-proton, while the thermodynamic enolate is the more stable, typically more substituted, enolate. wikipedia.orgbham.ac.uk The choice of base, solvent, and temperature heavily influences the ratio of these isomers. bham.ac.uk

The reactivity of the enolate is that of an ambident nucleophile, meaning it can react with electrophiles at two different sites: the oxygen atom or the carbon atom. bham.ac.uk This dual reactivity is explained by Hard and Soft Acids and Bases (HSAB) theory. The more electronegative oxygen atom is a "hard" nucleophilic center, while the carbon atom is a "soft" nucleophilic center. bham.ac.uk Quantum chemical calculations can quantify the electron density and frontier molecular orbitals (HOMO) to predict the preferred site of attack for different electrophiles.

Table 1: Calculated Properties of the Ethyl Acetoacetate Anion (Illustrative data based on typical DFT calculation outputs for similar enolates)

| Property | Oxygen Atom (O) | Carbon Atom (α-C) |

|---|---|---|

| Calculated Mulliken Charge | -0.75 | -0.55 |

| HOMO Lobe Coefficient | 0.48 | 0.62 |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of reactants, products, intermediates, and, crucially, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction.

A detailed DFT study at the B3LYP/6-311+G(d,p) level of theory investigated the alkylation of the ethyl acetoacetate anion with various ethyl halides (C₂H₅X, where X = F, Cl, Br, I). researchgate.net This study modeled the reaction pathways for both C-alkylation (at the α-carbon) and O-alkylation (at the carbonyl oxygen). The calculations involved locating the transition state structures for each pathway and calculating their corresponding activation energies. researchgate.net The results showed that for all halides, the activation energies for O-alkylation are lower than for C-alkylation, suggesting that O-alkylation is kinetically favored. researchgate.net However, the thermodynamic stability of the final products also plays a crucial role. researchgate.net

Table 2: Calculated Activation Energies (Ea) for C- vs. O-Ethylation of Ethyl Acetoacetate Anion (Data sourced from a B3LYP/6-311+G(d,p) level of theory study) researchgate.net

| Ethyl Halide (C₂H₅X) | Ea for C-Alkylation (kcal/mol) | Ea for O-Alkylation (kcal/mol) |

|---|---|---|

| C₂H₅Cl | 23.4 | 20.0 |

| C₂H₅Br | 21.8 | 19.3 |

| C₂H₅I | 21.0 | 20.3 |

Prediction of Reaction Outcomes and Selectivity Profiles

By combining kinetic and thermodynamic data from computational models, chemists can predict reaction outcomes and selectivity. In the case of the alkylation of sodium 2-ethylacetoacetate, the key question is the C/O alkylation ratio.

The computational study on the ethylation of the ethyl acetoacetate anion revealed that while O-alkylation has a lower activation barrier (kinetic control), the C-alkylated products are significantly more stable thermodynamically. researchgate.net This means that under conditions that favor kinetic control (e.g., strong, non-coordinating counterions, aprotic solvents, low temperatures), the O-alkylated product is expected to dominate. Conversely, under conditions that allow for equilibrium to be established (e.g., higher temperatures, protic solvents), the more stable C-alkylated product will be the major product. researchgate.net

The identity of the leaving group in the alkylating agent also influences the product ratio. The calculations showed that the C/O product ratio is controlled by a delicate balance of both thermodynamic and kinetic factors. researchgate.net For instance, with ethyl chloride, the O-alkylation product is favored, whereas with ethyl iodide, the C-alkylation product becomes dominant, which aligns with experimental observations. researchgate.net This shift can be rationalized by considering the principles of HSAB theory, where the softer iodide leaving group favors reaction at the softer carbon center.

Table 3: Comparison of Experimental and Predicted Product Ratios for Ethylation of Ethyl Acetoacetate Anion researchgate.net

| Ethyl Halide | Experimental O-Product (%) | Experimental C-Product (%) | Computational Rationale |

|---|---|---|---|

| C₂H₅Cl | 60% | 32% | Primarily kinetic control |

| C₂H₅Br | 39% | 38% | Mixed kinetic and thermodynamic control |

| C₂H₅I | 13% | 71% | Primarily thermodynamic control |

Molecular Dynamics Simulations in Reaction Environments

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the role of the solvent and other environmental factors on a reaction. nih.govacs.org While quantum chemical calculations are often performed on isolated molecules in the gas phase or with implicit solvent models, MD simulations explicitly model the solvent molecules and ions, offering a more realistic picture of the reaction environment. nih.govdovepress.com

For this compound, an MD simulation would typically involve placing the enolate and an electrophile in a "box" filled with explicit solvent molecules (e.g., ethanol (B145695), THF). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. mdpi.com

Such simulations can reveal important information about:

Solvation Structure: How solvent molecules arrange around the sodium cation and the enolate anion. This can affect the enolate's reactivity by sterically shielding one of the nucleophilic sites.

Ion Pairing and Aggregation: In solution, enolates like this compound can exist as free ions, ion pairs, or larger aggregates. wikipedia.orgresearchgate.net MD simulations can model the equilibrium between these species, which is crucial as their reactivity can differ significantly.

Reaction Dynamics: By using advanced techniques like quasiclassical trajectory simulations, researchers can simulate the actual bond-forming events, providing a time-resolved view of the reaction and confirming whether a reaction is concerted or stepwise. nih.govacs.org

Table 4: Typical Parameters in a Molecular Dynamics Simulation of an Enolate System (Illustrative parameters based on general MD simulation methodologies) mdpi.comaps.org

| Parameter | Typical Value/Method |

|---|---|

| Force Field | CHARMM, AMBER, or OPLS |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 298 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Solvent Model | Explicit (e.g., TIP3P for water) or specified solvent |

| Simulation Time | Nanoseconds (ns) to Microseconds (μs) |

Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating sodium 2-ethylacetoacetate from reactants, solvents, and byproducts, allowing for both qualitative identification and quantitative measurement.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wpmucdn.com However, due to its nature as a non-volatile salt, this compound cannot be directly analyzed by GC. Instead, GC and its combination with Mass Spectrometry (GC-MS) are invaluable for analyzing the volatile components within a reaction mixture where the enolate is either formed or consumed. imist.ma This includes monitoring the depletion of the starting material, ethyl acetoacetate (B1235776), or the formation of volatile products resulting from subsequent reactions. wpmucdn.com

Care must be taken during the analysis of related compounds like ethyl acetoacetate, as thermal decomposition can occur in the high-temperature GC inlet, potentially leading to inaccurate results. chromforum.org Optimization of parameters, such as using lower injector and detector temperatures, can mitigate this issue. chromforum.org In some cases, derivatization—a process of chemically modifying a compound to make it more volatile and thermally stable—can be employed to analyze otherwise non-volatile substances. damascusuniversity.edu.sygcms.czcolostate.edu For instance, converting acidic compounds to their more volatile ester forms is a common strategy. colostate.edu

GC-MS provides an additional layer of identification by fragmenting the eluted compounds and analyzing their mass-to-charge ratio, which serves as a molecular fingerprint.

Table 1: Example GC Conditions for Analysis of a Reaction Mixture Containing Ethyl Acetoacetate

| Parameter | Value |

|---|---|

| Column | HP-1 (non-polar), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 180°C |

| Detector (FID) Temp | 250°C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 50°C (hold 1.5 min), then ramp at 40°C/min to 200°C (hold 4.0 min) |

This table presents a sample method; actual conditions may vary based on the specific mixture and instrumentation. chromforum.org

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic method for the direct analysis of this compound, as it separates compounds dissolved in a liquid mobile phase. sielc.com This technique avoids the volatility requirement of GC, making it ideal for analyzing salts and other non-volatile species in solution.

Reverse-phase (RP) HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.comsielc.com A typical mobile phase for separating ethyl acetoacetate and its salt consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com However, analyzing β-keto esters and their enolates by standard RP-HPLC can sometimes result in poor peak shape due to the potential for keto-enol tautomerism on the column. chromforum.org To overcome this, strategies such as increasing the column temperature to accelerate interconversion or using mixed-mode chromatography columns can be employed to achieve better resolution and peak symmetry. chromforum.org

Detection can be achieved using various detectors, including Ultraviolet (UV) spectroscopy, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). sielc.com

Table 2: Example HPLC Conditions for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | Newcrom R1 (Reverse-Phase), 3.2 x 100 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water (20/80) with formic acid (for MS compatibility) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 200 nm, or ELSD/MS |

| Sample Diluent | Acetonitrile / Water (20/80) |

This is an illustrative method for the analysis of ethyl acetoacetate and its sodium salt. sielc.comsielc.com

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. For this compound, NMR is critical for confirming its enolate structure in solution. Unlike its parent compound, ethyl acetoacetate, which exists as a tautomeric equilibrium of keto and enol forms, the sodium salt exists predominantly as the enolate. libretexts.orgthermofisher.com

The ¹H NMR spectrum of the enolate is distinct from the keto-enol mixture. It lacks the signals for the α-protons of the keto form (a singlet around 3.4 ppm) and the enolic hydroxyl proton (a broad singlet around 12 ppm). thermofisher.comasu.edu Instead, it features a characteristic signal for the vinylic proton on the α-carbon. The addition of the sodium enolate to a sample of ethyl acetoacetate can catalyze the interconversion between the keto and enol forms, which can be observed by the broadening or coalescence of specific NMR signals. libretexts.org

¹³C NMR spectroscopy provides further structural confirmation. The formation of the enolate from the keto form causes a significant change in the hybridization of the α-carbon from sp³ to sp², resulting in a downfield shift. oup.com Conversely, the increased electron density on the carbonyl carbons of the enolate leads to an upfield shift for these signals compared to the keto tautomer. oup.com

Table 3: Comparison of Approximate ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl Acetoacetate Tautomers and its Sodium Enolate

| Group | Keto Form | Enol Form | Sodium Enolate Form (Predicted) |

|---|---|---|---|

| ¹H NMR | |||

| α-CH₂ | ~3.4 (s) | - | - |

| α-CH (vinylic) | - | ~5.0 (s) | ~4.5-5.0 (s) |

| enol OH | - | ~12.1 (s) | - |

| γ-CH₃ | ~2.2 (s) | ~1.9 (s) | ~1.8 (s) |

| OCH₂CH₃ | ~4.2 (q) | ~4.1 (q) | ~4.0 (q) |

| OCH₂CH₃ | ~1.3 (t) | ~1.2 (t) | ~1.2 (t) |

| ¹³C NMR | |||

| C=O (keto) | ~201 | - | - |

| C=O (ester) | ~167 | ~172 | ~175 |

| α-Carbon | ~50 | ~85 | ~80-90 |

| γ-Carbonyl C | - | ~190 | ~185-195 |

Values are approximate and can vary with solvent and concentration. Enolate values are predicted based on enol form and general principles. thermofisher.comoup.commissouri.educhemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Characterization and Tautomeric Studies

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is markedly different from that of the keto-enol mixture of ethyl acetoacetate.

The keto form of ethyl acetoacetate shows two distinct carbonyl (C=O) stretching absorptions: one for the ketone (~1745 cm⁻¹) and one for the ester (~1720 cm⁻¹). pressbooks.pub The enol form is characterized by a conjugated ester C=O stretch at a lower frequency (~1650 cm⁻¹) and a C=C stretch (~1630 cm⁻¹). blogspot.com

For the sodium enolate, the negative charge is delocalized across the oxygen-carbon-carbon-oxygen system. This delocalization significantly weakens the carbonyl bonds, causing their characteristic absorption bands to shift to lower wavenumbers compared to the keto tautomer. The spectrum of the enolate would be dominated by strong, broad absorptions in the 1550-1650 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the delocalized O-C-C-C-O system, and would lack the distinct ketone C=O absorption seen above 1700 cm⁻¹. researchgate.netacs.org

Table 4: Key IR Absorption Frequencies (cm⁻¹) for Ethyl Acetoacetate and its Sodium Enolate

| Functional Group | Keto Tautomer | Enol Tautomer | Sodium Enolate |

|---|---|---|---|

| C=O (Ketone) | ~1745 (strong) | - | - |

| C=O (Ester) | ~1720 (strong) | ~1650 (strong, conjugated) | Part of delocalized system |

| C=C | - | ~1630 (medium) | Part of delocalized system |

| Delocalized O-C-C-C-O System | - | - | ~1550-1650 (very strong, broad) |

Frequencies are approximate. The enolate spectrum reflects a conjugated, delocalized system rather than discrete double bonds. pressbooks.pubblogspot.comlibretexts.orgorgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of structure through fragmentation patterns.

Direct analysis of the sodium salt by traditional techniques like Electron Ionization (EI) is not feasible due to its low volatility. However, "soft" ionization techniques such as Electrospray Ionization (ESI) are well-suited for analyzing ionic compounds like this compound directly from solution. rsc.org In positive-ion mode ESI-MS, the compound could be detected as an adduct ion, such as [M+H]⁺ or [M+Na]⁺, where M is the sodium salt.

The fragmentation of the parent compound, ethyl acetoacetate, under EI conditions is well-studied. nist.govlibretexts.org The molecular ion peak is observed at m/z 130. nist.gov Key fragmentation pathways include cleavage next to the carbonyl groups and hydrogen rearrangements. libretexts.org Common fragments include the loss of the ethoxy group (-OC₂H₅) to give an ion at m/z 85, and the formation of the acetyl cation [CH₃CO]⁺ at m/z 43, which is often the base peak. miamioh.edudocbrown.info

Under ESI-MS/MS conditions, the fragmentation of the enolate ion would provide structural information. Collision-induced dissociation would likely lead to the loss of neutral molecules like ethanol (B145695) or ketene, providing confirmation of the underlying molecular structure.

Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Ethyl Acetoacetate (Parent Compound)

| m/z | Proposed Fragment Ion | Relative Abundance |

|---|---|---|

| 130 | [C₆H₁₀O₃]⁺ (Molecular Ion) | Low |

| 88 | [M - C₂H₂O]⁺ | Moderate |

| 85 | [M - OC₂H₅]⁺ | Moderate |

| 69 | [M - C₂H₅O₂]⁺ | Moderate |

This table shows fragmentation for the neutral ethyl acetoacetate molecule, which serves as a reference for analyzing reaction mixtures or derivatives. nist.govdocbrown.info

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Sodium 2-Ethylacetoacetate Transformations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis and reactions of β-keto esters like this compound. A significant focus has been on improving the traditional Claisen condensation method for preparing ethyl acetoacetate (B1235776), the precursor to its sodium salt. acs.org Traditional methods often involve the use of sodium metal and subsequent acidification, which can present safety and environmental challenges. Research has aimed to refine this process to improve product yield and purity while minimizing waste. acs.org

One area of investigation involves the use of alternative catalysts and reaction media to reduce the environmental impact. For instance, studies have explored the use of solid-supported catalysts that can be easily recovered and reused, thereby minimizing catalyst waste. Additionally, the use of greener solvents or even solvent-free conditions is being explored to reduce the reliance on volatile organic compounds (VOCs).

The following table summarizes some green chemistry approaches being investigated for reactions involving acetoacetate esters:

| Green Chemistry Principle | Application in Acetoacetate Ester Chemistry | Research Focus |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Development of catalytic C-H activation reactions that avoid the need for pre-functionalized starting materials. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. | Performing Knoevenagel condensations and Michael additions in aqueous media. |

| Catalysis | Utilizing catalytic reagents in small amounts over stoichiometric reagents. | Employing reusable solid acid or base catalysts for condensation reactions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Microwave-assisted and sonochemical methods to accelerate reaction rates at lower temperatures. |

Development of Novel Catalytic Systems for Enhanced Reactivity

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is focused on creating catalysts that offer higher selectivity, increased efficiency, and the ability to promote novel transformations.

One promising area is the use of transition metal catalysts. For example, copper-based catalysts have been utilized in the enantioselective cyclopropanation of styrene (B11656) with ethyl diazoacetate, a reaction where acetoacetate derivatives can also be employed. researchgate.net The design of chiral ligands for these metal catalysts is a key aspect of this research, aiming to achieve high enantiomeric excess in asymmetric synthesis.

Furthermore, organocatalysis has emerged as a powerful tool in organic synthesis, and its application to reactions involving this compound is an active area of research. Chiral amines, thioureas, and phosphoric acids have been shown to catalyze a variety of reactions, such as Michael additions and aldol (B89426) reactions, with high stereocontrol.

The table below highlights some novel catalytic systems and their applications in reactions related to acetoacetate esters:

| Catalyst Type | Example | Application |

| Transition Metal Catalyst | Chiral Copper-Box Catalysts | Asymmetric Michael addition of β-keto esters to nitro-olefins. |

| Organocatalyst | Proline and its derivatives | Enantioselective aldol and Mannich reactions. |

| Nanocatalyst | Magnetic Nanoparticles with Acidic or Basic Functional Groups | Facile catalyst recovery and reuse in condensation reactions. |

| Biocatalyst | Lipases and Esterases | Enantioselective hydrolysis or transesterification of acetoacetate esters. |

Integration in Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and reproducible chemical manufacturing. nih.govyoutube.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling up. nih.gov

For instance, the synthesis of diazo compounds like ethyl diazoacetate, which can be explosive, is significantly safer when performed in a microreactor under flow conditions. nih.gov This approach allows for the on-demand generation and immediate consumption of the hazardous reagent, minimizing the risks associated with its accumulation.

Automated synthesis platforms, often coupled with flow reactors, enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govchimia.ch These platforms can automatically vary parameters such as temperature, pressure, reactant concentrations, and catalyst loading to optimize reaction outcomes. synthiaonline.com The use of pre-packed reagent cartridges is also streamlining automated synthesis, making it more accessible to a wider range of researchers. synplechem.com

The following table illustrates the benefits of integrating this compound transformations into modern synthesis platforms:

| Technology | Key Advantages | Example Application |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. | Synthesis of ethyl diazoacetate from glycine (B1666218) ethyl ester and sodium nitrite (B80452) in a biphasic flow system. nih.gov |

| Automated Synthesis | High-throughput experimentation, rapid optimization. | Optimization of a multi-step synthesis involving an acetoacetic ester condensation. |

| Robotic Platforms | Precise reagent handling, reduced human error. | Automated liquid handling for the preparation of a library of β-keto ester derivatives. |

Exploration of New Reactive Intermediates and Reaction Pathways

Research into the reactivity of this compound continues to uncover novel reactive intermediates and reaction pathways. The enolate of ethyl acetoacetate is a key intermediate that can undergo a variety of transformations. chegg.com Beyond its classical role in alkylation and acylation reactions, chemists are exploring its participation in more complex cascade reactions and multicomponent reactions. nih.gov

Pseudo-multicomponent reactions, for instance, involve the in-situ generation of one of the reactants. An example is the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, which involves the reaction of two equivalents of ethyl acetoacetate with hydrazine (B178648) hydrate (B1144303) to form a pyrazole (B372694) intermediate that then reacts further. nih.gov

The exploration of radical-mediated reactions involving β-keto esters is another emerging area. The generation of α-carbonyl radicals from acetoacetate derivatives can open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

The table below provides examples of new reaction pathways being explored for acetoacetate esters:

| Reaction Type | Description | Potential Products |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event. | Polycyclic and spirocyclic compounds with high structural complexity. |

| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation. | Highly functionalized molecules in a single step, such as dihydropyridines. nih.gov |

| Photoredox Catalysis | Use of light and a photocatalyst to generate reactive radical intermediates. | Novel C-C and C-X bond formations under mild conditions. |

| Electroorganic Synthesis | Use of electricity to drive chemical reactions. | Selective oxidation or reduction of the acetoacetate moiety. |

Q & A

Basic: What are the critical physicochemical properties of Ethyl 2-ethylacetoacetate for experimental design?

Answer: Ethyl 2-ethylacetoacetate (C₈H₁₄O₃, MW 158.2) is a colorless liquid with a boiling point of 198°C and a decomposition temperature of 170°C. It is sparingly soluble in water but miscible with ethanol and ether. Its stability under ambient conditions makes it suitable for reactions requiring ketone or ester functionalities. Key parameters for experimental design include its low water solubility (avoid aqueous-phase reactions) and sensitivity to prolonged heat exposure (>170°C) .

Basic: What safety protocols are essential when handling Ethyl 2-ethylacetoacetate?

Answer: Safety measures include:

- Personal protective equipment (PPE): Eyeshields, gloves, and respirators to prevent inhalation or skin contact .

- First aid: Immediate flushing of eyes/skin with water for 15 minutes upon exposure .

- Storage: Keep sealed in a cool, dry environment (-20°C recommended for long-term stability) .

- Waste disposal: Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced: How is Ethyl 2-ethylacetoacetate used in synthesizing heterocyclic compounds?

Answer: Ethyl 2-ethylacetoacetate serves as a versatile precursor in heterocyclic synthesis:

- Tetrahydrofuran derivatives: Reacts with aldehydes via Claisen-Schmidt condensation to form 2-alkylidenetetrahydrofurans, leveraging its β-ketoester moiety .

- Organometallic complexes: Coordinates with diphenyllead(IV) to synthesize thiosemicarbazonates and pyrazolonates, which are studied for their catalytic properties .

- Fumaric acid analogs: Acts as a starting reagent in decarboxylation reactions to produce 2-ethylfumaric acid, a substrate for polymer chemistry .

Advanced: What analytical methods ensure purity and stability assessment of Ethyl 2-ethylacetoacetate?

Answer:

- Gas chromatography (GC): Used to verify purity (>95% as per industrial standards) and detect degradation byproducts under thermal stress .

- Spectroscopic characterization:

- Stability testing: Monitor decomposition at elevated temperatures (TGA/DSC) and hydrolytic stability in acidic/basic conditions .

Advanced: How do competing reaction pathways affect the yield of Ethyl 2-ethylacetoacetate-derived products?

Answer: Competing pathways arise due to the compound’s dual reactivity (enolate and ester groups):

- Knoevenagel vs. Michael addition: pH and solvent polarity dictate selectivity. Polar aprotic solvents (e.g., DMF) favor enolate formation for Michael additions, while acidic conditions promote Knoevenagel condensations .

- Side reactions: Hydrolysis of the ester group under basic conditions reduces yields. Stabilize the reaction medium with anhydrous solvents and controlled temperature (25–60°C) .

Advanced: What strategies resolve contradictions in catalytic efficiency data for Ethyl 2-ethylacetoacetate-based reactions?

Answer: Discrepancies in catalytic data often stem from:

- Impurity interference: Trace metals (e.g., Fe³⁺) in reagents can alter reaction kinetics. Use ultra-pure solvents and chelating agents (e.g., EDTA) .

- Moisture sensitivity: Hydrolysis of the β-ketoester group under humid conditions skews kinetic studies. Conduct reactions under inert atmospheres (N₂/Ar) .

- Statistical validation: Apply multivariate analysis (e.g., ANOVA) to isolate variables like temperature or catalyst loading .

Basic: What are the regulatory and environmental considerations for Ethyl 2-ethylacetoacetate?

Answer: Classified under WGK 1 (low water hazard), it requires compliance with hazardous waste regulations. Avoid release into waterways due to moderate ecotoxicity. Documentation for transport and storage must align with GHS guidelines (R36/37/38: irritant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.